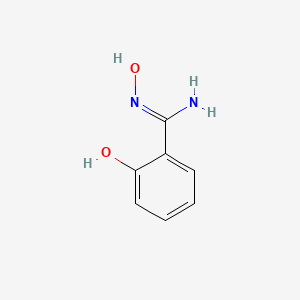
Aabd-SH
Descripción general
Descripción
AAbd-SH, also known as 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, is a chemical compound used in the field of analytical chemistry . It is particularly used for the derivatization of short-chain fatty acids (SCFAs) in various biological samples .
Synthesis Analysis
The synthesis of AAbd-SH involves its reaction with carboxylic acids within 5 minutes at room temperature in the presence of triphenylphosphine and 2,2′-dipyridyl disulfide . The derivatization reaction condition was optimized, and the performance of this method was evaluated with standard solutions and biological samples .Molecular Structure Analysis
The molecular formula of AAbd-SH is C8H7N3O2S . It is also known by other names such as 4-Acetamido-7-mercaptobenzofurazan and 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole .Chemical Reactions Analysis
AAbd-SH reacts with carboxylic acids within 5 minutes at room temperature in the presence of triphenylphosphine and 2,2′-dipyridyl disulfide . The derivatives of five carboxylic acids were separated on a reversed phase column and detected fluorimetrically at 524 nm with excitation at 368 nm .Physical And Chemical Properties Analysis
AAbd-SH is a solid substance at 20°C . It has a molecular weight of 209.23 g/mol .Aplicaciones Científicas De Investigación
Field: Biochemistry
- Application : Aabd-SH, or 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole, is used in the derivatization of SCFAs for analysis . SCFAs are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . They have significant impacts on various physiological and pathophysiological functions, including the regulation of intestinal homeostasis, inflammation, cardiovascular diseases, diabetes type II, and oncological diseases .
- Methods : SCFAs are derivatized with Aabd-SH for 5 minutes at room temperature . This derivatization reaction condition was optimized, and the performance of this method was evaluated with standard solutions and biological samples . The derivatized SCFAs can then be analyzed using liquid chromatography-mass spectrometry (LC-MS)-based methods .
- Results : The use of Aabd-SH in the derivatization of SCFAs allows for a simple, sensitive, and robust quantitative method for the analysis of SCFAs in various biological samples . This advances our understanding of the role of SCFAs in human health and disease as potential biomarkers .
Field: Oncology
- Application : Aabd-SH is used in the analysis of short-chain fatty acids (SCFAs) as potential biomarkers of various diseases, including cancer . SCFAs are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . They have significant impacts on various physiological and pathophysiological functions, including the regulation of intestinal homeostasis, inflammation, cardiovascular diseases, diabetes type II, and oncological diseases .
- Methods : SCFAs are derivatized with Aabd-SH for 5 minutes at room temperature . The derivatized SCFAs can then be analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .
- Results : The use of Aabd-SH in the derivatization of SCFAs allows for a simple, sensitive, and robust quantitative method for the analysis of SCFAs in various biological samples . This advances our understanding of the role of SCFAs in human health and disease as potential biomarkers .
Field: Metabolomics
- Application : Aabd-SH is used in the profiling of short-chain fatty acids (SCFAs) in biological samples . SCFAs are widespread naturally occurring compounds, and essential constituents for living organisms .
- Methods : Biological samples are treated with Aabd-SH to derivatize SCFAs . The derivatized SCFAs can then be analyzed using liquid chromatography-mass spectrometry (LC-MS)-based methods .
- Results : The use of Aabd-SH in the derivatization of SCFAs results in reasonable chromatographic separation and good electrospray ionization (ESI) . This method provides a simple, sensitive, and robust quantitative method for the analysis of SCFAs in various biological samples .
Field: Immunology
- Application : Aabd-SH is used in the analysis of short-chain fatty acids (SCFAs) as potential biomarkers of various diseases, including immune-related diseases . SCFAs are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . They have significant impacts on various physiological and pathophysiological functions, including the regulation of intestinal homeostasis, inflammation, cardiovascular diseases, diabetes type II, and oncological diseases .
- Methods : SCFAs are derivatized with Aabd-SH for 5 minutes at room temperature . The derivatized SCFAs can then be analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .
- Results : The use of Aabd-SH in the derivatization of SCFAs allows for a simple, sensitive, and robust quantitative method for the analysis of SCFAs in various biological samples . This advances our understanding of the role of SCFAs in human health and disease as potential biomarkers .
Field: Obesity Research
- Application : Aabd-SH is used in the analysis of short-chain fatty acids (SCFAs) as potential biomarkers of obesity . SCFAs are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . They have significant impacts on various physiological and pathophysiological functions, including the regulation of intestinal homeostasis, inflammation, cardiovascular diseases, diabetes type II, and oncological diseases .
- Methods : SCFAs are derivatized with Aabd-SH for 5 minutes at room temperature . The derivatized SCFAs can then be analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .
- Results : The use of Aabd-SH in the derivatization of SCFAs allows for a simple, sensitive, and robust quantitative method for the analysis of SCFAs in various biological samples . This advances our understanding of the role of SCFAs in human health and disease as potential biomarkers .
Field: Metabolic Disease Research
- Application : Aabd-SH is used in the analysis of short-chain fatty acids (SCFAs) as potential biomarkers of metabolic diseases . SCFAs are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . They have significant impacts on various physiological and pathophysiological functions, including the regulation of intestinal homeostasis, inflammation, cardiovascular diseases, diabetes type II, and oncological diseases .
- Methods : SCFAs are derivatized with Aabd-SH for 5 minutes at room temperature . The derivatized SCFAs can then be analyzed using advanced analytical approaches such as gas chromatography (GC), liquid chromatography (LC), or capillary electrophoresis (CE) coupled with mass spectrometry (MS) .
- Results : The use of Aabd-SH in the derivatization of SCFAs allows for a simple, sensitive, and robust quantitative method for the analysis of SCFAs in various biological samples . This advances our understanding of the role of SCFAs in human health and disease as potential biomarkers .
Safety And Hazards
Direcciones Futuras
AAbd-SH has been used in the development of a simple profiling method of SCFAs from various biological samples . This fast and simple method can save labor and effort to profile SCFAs from various biological samples . Future research may focus on optimizing the derivatization reaction conditions and evaluating the performance of this method with various types of biological samples .
Propiedades
IUPAC Name |
N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDOGDWHMLWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NON=C12)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aabd-SH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



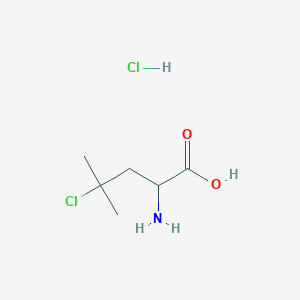
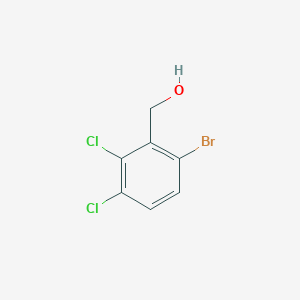
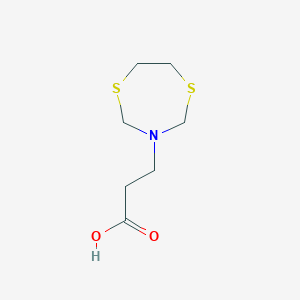
![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
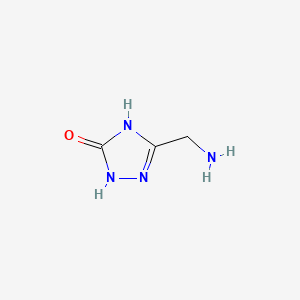
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
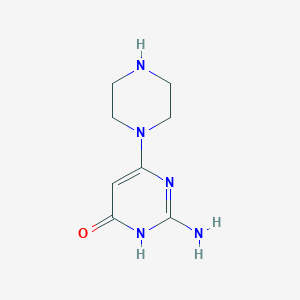
![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)
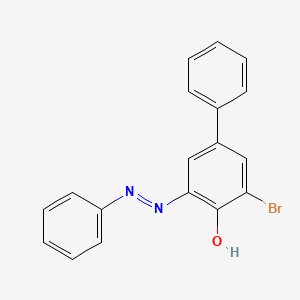
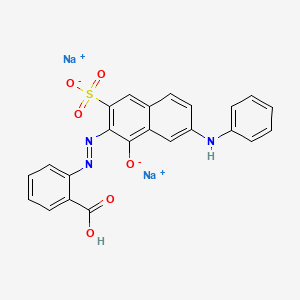
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
